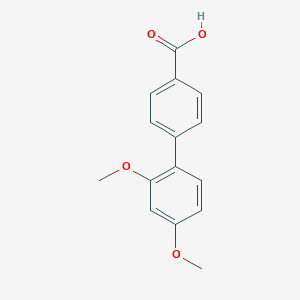
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Vue d'ensemble
Description
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a compound belonging to the quinazoline class of chemicals, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Quinazolines are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Although specific studies directly addressing 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline were not found, research on similar quinazoline derivatives provides insight into their synthesis, structural analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multi-step chemical reactions starting from simple precursors. For example, the synthesis of various 4-(3-chlorophenylamino)-6-methoxy quinazoline compounds has been achieved through cyclization and etherification processes, starting from N′-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N, N-dimethylformamidine, yielding compounds with different substituents at the 7-position (Yan et al., 2013). This methodology could be adapted for the synthesis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline by altering the starting materials and reaction conditions to introduce the specific ethoxy and methoxyethoxy groups.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often characterized using techniques such as IR, 1H NMR, 13C NMR, and MS. For example, the structure of synthesized quinazoline derivatives was confirmed by these spectroscopic methods, revealing details about the molecular framework and substituent positions (Yan & Ouyang, 2013). Similar analytical techniques would be employed to elucidate the molecular structure of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, focusing on the identification of its unique substituents and core quinazoline structure.
Applications De Recherche Scientifique
Antihyperlipidemic Molecules : Derivatives of quinazoline, like 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline, have shown potential as antihyperlipidemic molecules (Kathiravan et al., 2016).
Antitumor Activity : Several studies have found quinazoline derivatives to exhibit promising antitumor activity. For instance, 4-(N-cycloamino)phenylquinazolines have been identified as novel tubulin-polymerization inhibitors targeting the colchicine site, with potential antitumor applications (Wang et al., 2014). Additionally, derivatives like 4-(3′-chlorophenylamino)-6-methoxy quinazoline have shown antitumor efficacy against Bcap-37 cells in vitro (Ouyang Gui-ping, 2012).
Pharmaceutical Synthesis : Quinazoline derivatives have been pivotal in the development of pharmaceuticals. For example, an efficient synthetic route for 4-amino-2-chloro-6,7-dimethoxyquinazoline, a precursor for antihypertensive drugs, has been developed (Kumaraswamy et al., 2004).
Antimicrobial Properties : Some quinazoline derivatives, such as 4-(pyridylamino)- and 4-(ethynylpyridine)-quinazolines, have shown effectiveness against Mycobacterium tuberculosis and minimal cytotoxicity against Raw 264.7 microphage cells (Dilebo et al., 2021).
Analgesic and Anti-inflammatory Properties : Some novel quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities, showing efficacy in these areas (Dash et al., 2017).
EGFR-Tyrosine Kinase Inhibition : 2,3,7-trisubstituted quinazoline derivatives have demonstrated remarkable anticancer activity by targeting EGFR-tyrosine kinase, indicating their potential as potent antitumor agents (Noolvi & Patel, 2013).
Propriétés
IUPAC Name |
4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-12-7-10-9(13(15)17-8-16-10)6-11(12)19-3-2-14/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORJMEOQKVOQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596527 | |
| Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183322-19-2 | |
| Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





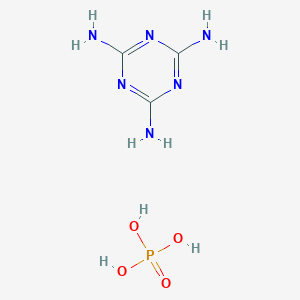
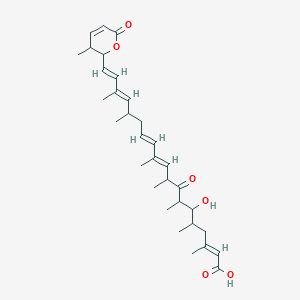
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)

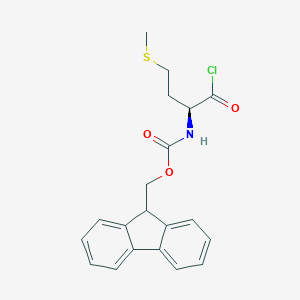
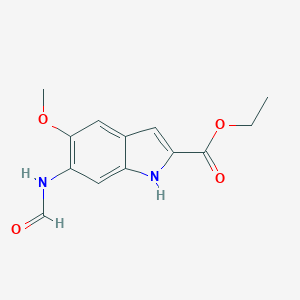
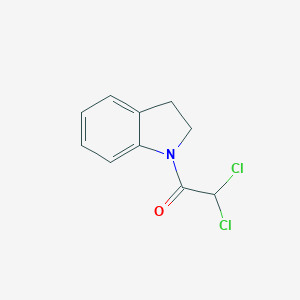
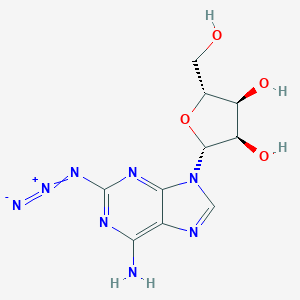

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
